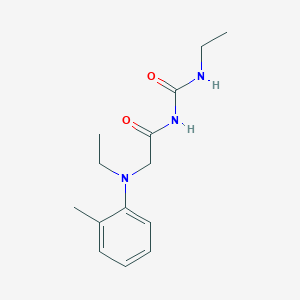

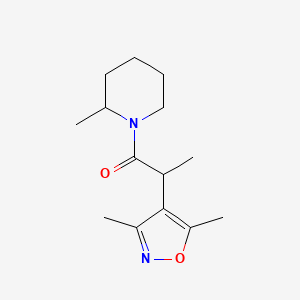

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide, also known as EMLA, is a topical anesthetic cream that is commonly used in medical procedures. It was first developed in the 1970s as a local anesthetic and has since been used in a wide range of medical settings.

Mechanism of Action

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide works by blocking the transmission of pain signals from the nerves to the brain. It does this by inhibiting the function of sodium channels in the nerves, which are responsible for the transmission of pain signals. N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide also has a mild vasodilatory effect, which helps to increase blood flow to the area and improve the absorption of the anesthetic.

Biochemical and Physiological Effects:

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception and improve patient comfort during medical procedures. It has also been shown to reduce the stress response to pain and improve patient outcomes. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a mild vasodilatory effect, which can help to improve blood flow to the area and reduce the risk of complications.

Advantages and Limitations for Lab Experiments

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively safe and effective local anesthetic that can be used in a wide range of medical procedures. It is also easy to administer and does not require specialized equipment or training. However, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has a relatively short duration of action and may not provide sufficient pain relief for longer or more complex procedures. In addition, N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide may not be suitable for all patients, particularly those with allergies or sensitivities to the active ingredients.

Future Directions

There are a number of future directions for research on N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide. One area of interest is the development of new formulations or delivery methods that can improve the duration and effectiveness of the anesthetic. Another area of interest is the investigation of the effects of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide on different patient populations, such as children or elderly patients. Finally, there is a need for further research on the safety and efficacy of N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide in different medical procedures and settings.

Synthesis Methods

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide is synthesized by reacting 2-N-ethyl-2-methylaniline with ethyl chloroformate to form N-ethyl-N-(2-methylphenyl)carbamate. This compound is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)-N-ethyl-N-(2-methylphenyl)carbamate. Finally, this compound is reacted with ammonia to form N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide.

Scientific Research Applications

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide has been used in a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as venipuncture, skin biopsies, and minor surgical procedures. It has also been used in research studies to investigate the effects of local anesthesia on pain perception and the physiological response to pain.

properties

IUPAC Name |

N-(ethylcarbamoyl)-2-(N-ethyl-2-methylanilino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-4-15-14(19)16-13(18)10-17(5-2)12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNUWWODWTVMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)CN(CC)C1=CC=CC=C1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)

![4-(dimethylamino)-N-[3-(dimethylamino)-2,2-dimethylpropyl]benzamide](/img/structure/B7528690.png)

![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)

![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)